3-Methyl-5-isoxazolecarbohydrazide
Overview
Description
3-Methyl-5-isoxazolecarbohydrazide is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
3-Methyl-5-isoxazolecarbohydrazide, also known as 5-amino-3-methylisoxazole, is a heterocyclic compound that has been shown to have various biological activities .
Mode of Action
It is known that the compound exhibits immunosuppressive action in in-vitro assays . This suggests that it may interact with immune cells or molecules involved in immune responses, leading to a decrease in immune activity.
Biochemical Pathways
Given its immunosuppressive properties, it is likely that it influences pathways related to immune response .
Result of Action
The primary result of this compound’s action is immunosuppression, as demonstrated in in-vitro assays . This suggests that the compound could potentially be used in situations where suppression of the immune response is beneficial, such as in the treatment of autoimmune diseases or to prevent organ transplant rejection.
Biochemical Analysis
Biochemical Properties
3-Methyl-5-isoxazolecarbohydrazide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with hydrazine hydrate, leading to the formation of 5-phenylisoxazole-3-carbohydrazide . This interaction is significant as it highlights the compound’s potential in forming stable complexes with other biomolecules. Additionally, the compound’s structure allows it to participate in various cycloaddition reactions, further emphasizing its versatility in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the amino group in the isoxazole ring can lead to changes in gene expression, affecting cellular functions . Moreover, its ability to inhibit or activate specific enzymes can result in alterations in cellular metabolism, making it a valuable tool in studying cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The compound’s structure allows it to form stable complexes with enzymes, leading to either inhibition or activation of these enzymes . Additionally, the compound can influence gene expression by interacting with specific DNA sequences, thereby modulating the transcriptional activity of genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged interactions with biomolecules . Its degradation over time can lead to a decrease in its efficacy, highlighting the importance of understanding its temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, making it suitable for therapeutic applications . At higher doses, the compound can exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies . Threshold effects have also been observed, where the compound’s efficacy increases up to a certain dosage, beyond which its effects plateau or diminish .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s structure allows it to participate in reactions that influence metabolic flux and metabolite levels . For instance, its interaction with specific enzymes can lead to the formation of intermediate metabolites, which play a crucial role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing its adverse effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. The compound’s structure includes targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s role in cellular processes and optimizing its use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-isoxazolecarbohydrazide typically involves the reaction of isoxazole derivatives with hydrazine hydrate. One common method includes the reaction of 5-phenylisoxazole-3-carbohydrazide with hydrazine hydrate in refluxing methanolic conditions for 3-5 hours . This reaction yields the desired carbohydrazide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-isoxazolecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the hydrazide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Methyl-5-isoxazolecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research indicates its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylisoxazole-3-carbohydrazide
- 3,5-Disubstituted isoxazoles
- Indole-isoxazole carbohydrazides
Uniqueness
3-Methyl-5-isoxazolecarbohydrazide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
3-methyl-1,2-oxazole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-2-4(10-8-3)5(9)7-6/h2H,6H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMNGIIARGTKKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627090 | |
Record name | 3-Methyl-1,2-oxazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89179-79-3 | |
Record name | 3-Methyl-1,2-oxazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-5-isoxazolecarbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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